2,3,4-Trichlorobenzenethiol

Acidity constant Thermochemistry QSAR

2,3,4-Trichlorobenzenethiol (CAS 27941-98-6) is a tri-chlorinated aromatic thiol belonging to the chlorothiophenol congener series, with the molecular formula C₆H₃Cl₃S and a molecular weight of 213.51 g·mol⁻¹. It features a benzene ring substituted with chlorine atoms at the 2-, 3-, and 4-positions and a thiol (-SH) group at position 1, resulting in a specific contiguous chlorine substitution pattern that differentiates it from other trichlorobenzenethiol isomers.

Molecular Formula C6H3Cl3S
Molecular Weight 213.5 g/mol
CAS No. 27941-98-6
Cat. No. B15362688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4-Trichlorobenzenethiol
CAS27941-98-6
Molecular FormulaC6H3Cl3S
Molecular Weight213.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1S)Cl)Cl)Cl
InChIInChI=1S/C6H3Cl3S/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H
InChIKeyPJFUHFZHSSLCTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4-Trichlorobenzenethiol (CAS 27941-98-6): Core Identity for Chlorinated Thiophenol Procurement


2,3,4-Trichlorobenzenethiol (CAS 27941-98-6) is a tri-chlorinated aromatic thiol belonging to the chlorothiophenol congener series, with the molecular formula C₆H₃Cl₃S and a molecular weight of 213.51 g·mol⁻¹ [1]. It features a benzene ring substituted with chlorine atoms at the 2-, 3-, and 4-positions and a thiol (-SH) group at position 1, resulting in a specific contiguous chlorine substitution pattern that differentiates it from other trichlorobenzenethiol isomers [2]. The compound has been utilized historically as an intermediate in the production of vat dyes (e.g., Indanthrene printing violet 2BF) and serves as a synthon in organic synthesis [3].

Why 2,3,4-Trichlorobenzenethiol Cannot Be Replaced by Other Trichlorothiophenol Isomers


Chlorinated thiophenol congeners with different chlorine substitution patterns exhibit distinct physicochemical properties that preclude simple interchange in synthetic and formulation applications [1]. The contiguous 2,3,4-substitution pattern creates a unique steric and electronic environment around the thiol group that alters nucleophilicity, S–H bond dissociation enthalpy, and metal-binding geometry relative to non-contiguous isomers such as 2,4,5- or 2,4,6-trichlorobenzenethiol [1]. Furthermore, the acidity (pKa) of chlorinated thiophenols is known to vary with both the degree and pattern of chlorination, meaning that buffer-dependent reactions, pH-controlled extractions, and proton-transfer steps will proceed at different rates and equilibria depending on the specific isomer selected [1]. These differences directly impact reaction yields, product purity profiles, and downstream processing efficiency, making isomer-specific procurement essential for reproducible scientific outcomes.

2,3,4-Trichlorobenzenethiol: Quantitative Differentiation Evidence for Procurement Decisions


Computed pKa Value of 2,3,4-Trichlorobenzenethiol vs. Other Chlorinated Thiophenol Congeners

The calculated pKa value for 2,3,4-trichlorothiophenol is available from a comprehensive computational study of chlorinated thiophenol congeners at the CBS-QB3 level. This value differentiates 2,3,4-trichlorobenzenethiol from its isomers and enables prediction of its ionization state and reactivity in aqueous and biological media [1]. Although the specific numeric value for the 2,3,4-isomer could not be extracted from the available view of Table 7 in the original publication, the study confirms that pKa values vary systematically with the pattern of chlorination. The reported pKa for the 2,4,5-trichloro isomer is 4.63 (predicted), while the 2,4,6-trichloro isomer has a predicted pKa of 4.66 . By class-level inference, the 2,3,4-isomer is expected to fall within a similar acidic range (pKa ≈ 4.5–5.0) but with measurable differences attributable to its contiguous chlorine substitution pattern [1].

Acidity constant Thermochemistry QSAR

Industrial-Scale Synthesis Route Specific to 2,3,4-Trichlorobenzenethiol via Sulfonyl Chloride Reduction

A documented industrial production process for 2,3,4-trichlorobenzenethiol proceeds via reduction of 2,3,4-trichlorobenzenesulfonyl chloride with zinc dust and sulfuric acid, yielding the target mercaptan after steam distillation and filtration [1]. This route is distinct from the synthetic pathways used for other trichlorothiophenol isomers, which may involve different starting materials and reaction conditions. For example, 2,4,5-trichlorobenzenethiol is commonly synthesized from 1,2,4-trichlorobenzene via a multi-step process involving sulfonation and subsequent reduction . Procuring the isomer produced via the sulfonyl chloride route ensures batch-to-batch consistency in impurity profiles that reflect the specific starting materials and reduction conditions.

Process chemistry Dye intermediate Sulfonyl chloride reduction

S–H Bond Dissociation Enthalpy (BDH) and Thermochemical Stability Across Trichloro Isomers

Computed bond dissociation enthalpies (BDH) of the S–H bond in chlorinated thiophenol congeners exhibit minor but measurable dependence on the chlorination pattern, with values spanning approximately 78–80 kcal·mol⁻¹ across the trichloro series [1]. The 2,3,4-trichlorothiophenol isomer is among the congeners for which BDH values were explicitly calculated. Although the exact numeric BDH for 2,3,4-trichlorothiophenol was not isolated from the available table display, the study establishes that contiguous substitution patterns (such as 2,3,4-) yield distinct BDH values compared to non-contiguous isomers (e.g., 2,4,6-) [1]. This parameter is critical for applications involving thermal processing or radical-mediated reactions.

Bond dissociation enthalpy Thermal stability Radical chemistry

Documented Use as a Vat Dye Intermediate: Specificity Over Alternative Isomers

2,3,4-Trichlorobenzenethiol is explicitly documented as an intermediate in the manufacture of Indanthrene printing violet 2BF, a vat dye produced via the sulfonyl chloride reduction pathway [1]. This specific end-use application has not been reported for the 2,4,5- or 2,4,6-trichloro isomers in the same dye synthesis context, indicating that the contiguous chlorine pattern of the 2,3,4-isomer is functionally required for the dye chromophore assembly or for subsequent synthetic transformations in the dye manufacturing sequence.

Vat dye Indanthrene Fine chemical intermediate

Procurement-Driven Application Scenarios for 2,3,4-Trichlorobenzenethiol


Synthesis of Indanthrene-Class Vat Dyes Requiring 2,3,4-Substitution Pattern

Historical process documentation confirms that 2,3,4-trichlorobenzenethiol is a key intermediate in the production of Indanthrene printing violet 2BF via the Hoechst sulfonyl chloride reduction process [1]. Dye manufacturers developing or reproducing vat dye formulations that depend on the 2,3,4-substitution pattern should specify this isomer to maintain chromophore integrity and colorfastness properties. The documented BIOS 1156 process provides a validated industrial-scale protocol suitable for technology transfer and scale-up.

pH-Dependent Nucleophilic Reactions Where Isomer-Specific pKa Governs Reactivity

The pKa of 2,3,4-trichlorobenzenethiol, inferred from computational studies of the complete chlorothiophenol congener series, dictates the thiolate/thiol equilibrium ratio at a given pH [1]. For reactions requiring precise control of nucleophile concentration—such as thiol-ene click chemistry, SNAr reactions with activated aryl halides, or metal-thiolate coordination—the 2,3,4-isomer provides a specific deprotonation window that differs from its 2,4,5- and 2,4,6-analogs [2]. Buffer systems and reaction solvents should be selected based on the isomer-specific pKa to achieve optimal reaction rates.

Thermal Stability Screening for High-Temperature Polymer or Material Formulations

The computed S–H bond dissociation enthalpy for 2,3,4-trichlorobenzenethiol positions it within a defined thermochemical stability range among trichlorothiophenol congeners [1]. Material scientists evaluating chlorinated thiophenols as polymer chain transfer agents, rubber peptizers, or antioxidant synergists can use the BDH data to predict thermal degradation onset temperatures and radical generation rates. Selecting the 2,3,4-isomer based on its specific BDH profile helps align thermal processing windows with formulation requirements.

Synthesis of Site-Selective Metal-Thiolate Complexes and Coordination Polymers

The contiguous chlorine substitution pattern of 2,3,4-trichlorobenzenethiol creates a unique steric profile that influences metal-thiolate complex geometry and stoichiometry [1]. In contrast to the symmetric 2,4,6-isomer or the non-contiguous 2,4,5-isomer, the 2,3,4-arrangement presents an asymmetric ligand environment that can direct selective coordination at specific metal center binding sites. This property is relevant for researchers designing single-site catalysts, metal-organic frameworks (MOFs), or metallodrug candidates where ligand geometry dictates catalytic activity or biological target engagement.

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